[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride
Description
[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropylamine derivative with a 2,6-difluorophenyl substituent. Its stereospecific (1R,2R) configuration and cyclopropane ring confer conformational rigidity, which is critical for binding selectivity in medicinal chemistry applications. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical development . This compound has been synthesized via a trans-selective cyclopropanation reaction using 2,6-difluorobenzaldehyde as a starting material, achieving 96.5% HPLC purity .
Properties
IUPAC Name |
[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13;/h1-3,6-7H,4-5,13H2;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNMYZYZEKBQRE-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=C(C=CC=C2F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(C=CC=C2F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a catalyst.
Amination: The cyclopropyl intermediate is then subjected to an amination reaction to introduce the methanamine group. This step often requires the use of ammonia or an amine derivative under controlled conditions.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Key Functionalization Reactions
The compound is synthesized via asymmetric cyclopropanation and subsequent functionalization. Critical steps include:
Cyclopropanation via Michael Initiated Ring Closure (MIRC)
-
Reagents : Chiral substrates (e.g., 2,6-difluorophenyl acetates), diazo compounds (e.g., ethyl diazoacetate), and transition-metal catalysts (e.g., Rh₂(OAc)₄) .
-
Outcome : Forms the strained cyclopropane core with (1R,2R) stereochemistry .
Amine Functionalization
The primary amine undergoes modifications to introduce diverse substituents:
1.2.1 Reductive Amination
-
Reagents : Ketones/aldehydes (e.g., 5-methyl-1H-pyrazole-3-carbaldehyde), NaBH₃CN or H₂/Pd-C .
-
Example : Reaction with 5-methylpyrazole aldehyde yields a tertiary amine derivative (EC₅₀ = 42 nM at 5-HT₂C receptors) .
1.2.2 Sulfonylation
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
Acid-Catalyzed Ring Expansion
-
Reagents : HCl (gaseous) in polar aprotic solvents (e.g., THF).
-
Mechanism : Protonation of the cyclopropane ring induces strain relief via C–C bond cleavage, forming a carbocation intermediate.
-
Products : Linear alkyl chlorides or rearranged structures, depending on substituents.
Oxidative Ring Opening
Electrophilic Aromatic Substitution (EAS)
The 2,6-difluorophenyl group directs electrophiles to specific positions:
Nitration
-
Regioselectivity : Para to fluorine substituents due to electron-withdrawing effects.
Halogenation
-
Example : Chlorination at the 4-position yields a 4,5-dichloro derivative with enhanced 5-HT₂C receptor affinity (EC₅₀ = 14 nM) .
Cross-Coupling Reactions
The amine and aryl groups participate in transition-metal-catalyzed couplings:
Buchwald–Hartwig Amination
Hydrolytic Degradation
-
Conditions : Aqueous HCl (pH < 2) or NaOH (pH > 12) at 40°C .
-
Products : Ring-opened diols or deaminated derivatives (half-life = 6–12 hours).
Biological Activity Modulation via Structural Analogs
Key modifications and their pharmacological impacts:
text| Modification Type | Example Derivative | 5-HT₂C EC₅₀ (nM) | Selectivity (vs 5-HT₂A) | Reference | |-------------------------|----------------------------|-------------------|--------------------------|-----------| | 4-Fluoro, 5-Chloro | (+)-22c | 42 | >100-fold | [5] | | 5,6-Difluoro | (+)-20g | 24 | 32-fold | [5] | | 4,5-Dichloro | (−)-20e | 14 | 6-fold | [5] |
Critical Reaction Data from Literature
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds containing fluorinated moieties, such as [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride, exhibit significant antibacterial properties. A study published in the MDPI journal highlights the effectiveness of fluorinated aldimines against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of fluorine atoms enhances the lipophilicity and overall biological activity of these compounds .
Table 1: Antibacterial Activity of Fluorinated Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25.0 µM |
| Compound B | S. aureus | 50.1 µM |
| This compound | E. coli | Comparable to kanamycin |
Neuropharmacological Potential
In addition to its antibacterial properties, this compound has been investigated for its potential neuropharmacological effects. Compounds with cyclopropyl structures are known to interact with neurotransmitter receptors, which could lead to applications in treating neurological disorders.
Case Studies
- Cyclopropane Derivatives in Neurology : A study explored the effects of cyclopropane derivatives on neurotransmitter systems, indicating potential use in managing conditions like depression and anxiety .
- Fluorinated Compounds in CNS Disorders : Research indicates that fluorinated compounds can enhance selectivity for certain receptor subtypes involved in neurological pathways .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and fluorine atoms contribute to its binding affinity and selectivity. It may modulate the activity of target proteins by altering their conformation or inhibiting their function, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Purity : The target compound’s 96.5% HPLC purity exceeds most analogs, suggesting optimized synthetic routes or stability .
- Cyclopropane Impact : Cyclopropane-containing derivatives (e.g., Compounds 48–51) exhibit higher structural rigidity than linear analogs like (2,6-difluorophenyl)methanamine, which may improve target selectivity .
Biological Activity
[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride is a compound with significant potential in pharmacology due to its unique structural features, including a cyclopropyl group and fluorinated phenyl ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- IUPAC Name : this compound
- Molecular Formula : CHClFN
- Molecular Weight : 183.20 g/mol
- CAS Number : 928054-38-0
The primary biological activity of this compound is attributed to its inhibition of the dopamine transporter (DAT). By blocking DAT, the compound increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This mechanism suggests potential applications in treating disorders linked to dopamine dysregulation, such as depression and schizophrenia .
Biological Activity and Therapeutic Potential
Research has highlighted several areas where this compound exhibits notable biological activity:
- Dopaminergic Activity : The compound's ability to inhibit DAT positions it as a candidate for addressing conditions characterized by low dopamine levels. Increased dopamine signaling may alleviate symptoms associated with attention deficit hyperactivity disorder (ADHD) and other mood disorders .
- Serotonin Receptor Modulation : A related study on N-substituted (2-phenylcyclopropyl)methylamines indicated that compounds with similar structures can selectively activate serotonin 2C receptors (5-HT). This selectivity could have implications for developing treatments for anxiety and depression, as 5-HT receptor activation is linked to mood regulation .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Dopaminergic Effects : In models assessing dopaminergic function, compounds that inhibit DAT have shown improved behavioral outcomes in rodent models of ADHD. These studies suggest that similar compounds may enhance cognitive function by modulating dopaminergic pathways.
- Antipsychotic Activity : Research on N-benzyl derivatives demonstrated significant antipsychotic-like effects in amphetamine-induced hyperactivity models. This highlights the potential for this compound to be developed as an antipsychotic agent .
- Functional Selectivity : The discovery of compounds that selectively activate 5-HT receptors without affecting other serotonin receptors has opened avenues for targeted therapies with reduced side effects. Such selectivity is crucial for developing safer antidepressants .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Activity |
|---|---|---|
| [(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride | Structure | Different reactivity due to chlorine substitution |
| [(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]ethanamine;hydrochloride | Structure | Variation in pharmacokinetics due to carbon chain length |
| [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride | Structure | Different receptor interaction profiles |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
